molecular formula C7H16N2 B15227264 Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine

Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine

Cat. No.: B15227264
M. Wt: 128.22 g/mol
InChI Key: RFCFJJAUESUTQG-RQJHMYQMSA-N
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Description

Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine is a chiral amine compound with significant interest in organic chemistry and pharmaceutical research. Its unique stereochemistry and functional groups make it a valuable building block in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and methylating agents.

    Methylation: The pyrrolidine undergoes methylation using reagents like methyl iodide or dimethyl sulfate under basic conditions to introduce the N,N-dimethyl groups.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the desired (2R,3S) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Methylation: Utilizing large reactors for the methylation step to ensure high yield and purity.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to enhance efficiency and consistency in producing the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into secondary or primary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often carried out in polar aprotic solvents.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes or receptors, influencing their activity.

    Pathways Involved: The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine stands out due to its specific stereochemistry and the presence of N,N-dimethyl groups, which confer unique reactivity and binding properties compared to other similar compounds.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine

InChI

InChI=1S/C7H16N2/c1-6-7(9(2)3)4-5-8-6/h6-8H,4-5H2,1-3H3/t6-,7+/m1/s1

InChI Key

RFCFJJAUESUTQG-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1[C@H](CCN1)N(C)C

Canonical SMILES

CC1C(CCN1)N(C)C

Origin of Product

United States

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